molecular formula C10H13ClN2O3 B2915554 2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide CAS No. 796106-50-8

2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2915554
CAS RN: 796106-50-8
M. Wt: 244.68
InChI Key: IACBXBSROTVGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-CHLORO-N-FURAN-2-YLMETHYL-ACETAMIDE, is a unique chemical with the linear formula C7H8ClNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . Chloroacetamide can be prepared from chloroacetyl chloride and dry ammonia gas, and by the treatment of ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H8ClNO2 . It has a molecular weight of 173.6 .


Chemical Reactions Analysis

The [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step . The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .

Scientific Research Applications

Green Approach for Drug Design

A study by Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds through two synthetic routes. This approach underscores the application of green chemistry principles in the design and discovery of pharmaceuticals, specifically focusing on derivatives related to paracetamol analogues, which are significant for their analgesic and antipyretic properties (Reddy, Reddy, & Dubey, 2014).

Therapeutic Effects in Japanese Encephalitis

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, highlighting the potential antiviral and antiapoptotic effects of such compounds. This study presents a crucial step forward in the treatment of viral infections, demonstrating the application of structurally complex acetamide derivatives in medical research (Ghosh et al., 2008).

Synthesis and Antimicrobial Activity

Arora et al. (2013) explored the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction. This work highlights the antimicrobial potential of furan-2-ylmethyl carboxamido derivatives, contributing to the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Synthesis and Anticancer Activity

Horishny et al. (2021) prepared 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. The study found potent and selective cytotoxic effects against leukemia cell lines, indicating the significance of such compounds in cancer research (Horishny, Arshad, & Matiychuk, 2021).

properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-13(10(15)5-11)7-9(14)12-6-8-3-2-4-16-8/h2-4H,5-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBXBSROTVGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide

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